2-(Dimethylamino)nicotinaldehyde
Description
2-(Dimethylamino)nicotinaldehyde is a pyridine derivative featuring a dimethylamino group (-N(CH₃)₂) at the 2-position of the pyridine ring and an aldehyde (-CHO) group at the adjacent position. For instance, dimethylaminopyridine (DMAP) derivatives are known for their catalytic activity in stereoselective reactions, such as the Ugi reaction . The aldehyde group in this compound likely enhances its electrophilicity, making it reactive in condensation or nucleophilic addition reactions.
Properties
IUPAC Name |
2-(dimethylamino)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8-7(6-11)4-3-5-9-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVIFWBMZJTEDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424558 | |
| Record name | 2-(Dimethylamino)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35567-32-9 | |
| Record name | 2-(Dimethylamino)nicotinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-(Dimethylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with dimethylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels .
Chemical Reactions Analysis
2-(Dimethylamino)nicotinaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-(Dimethylamino)nicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Dimethylamino)nicotinaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function . Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 2-(Dimethylamino)nicotinaldehyde, differing in substituent positions or functional groups:
Reactivity and Catalytic Performance
- 4-(Dimethylamino)nicotinaldehyde: Exhibits 92:8 diastereoselectivity in Ugi reactions with α-amino acids and tert-butyl isocyanide, yielding chiral organocatalysts . The 4-position dimethylamino group likely stabilizes transition states via electron-donating effects.
- Ethyl 4-(dimethylamino) benzoate: Outperforms 2-(dimethylamino)ethyl methacrylate in resin polymerization, achieving a higher degree of conversion (73% vs. 58%) due to enhanced electron donation from the aromatic system .
- 2-(Dimethylamino)ethyl methacrylate: Requires diphenyliodonium hexafluorophosphate (DPI) as a co-initiator to improve conversion rates, suggesting lower inherent reactivity compared to benzoate derivatives .
Physical and Chemical Properties
- Solubility: While data for this compound are unavailable, analogs like 2-(Dimethylamino)acetic acid (solubility: >10 mg/mL in water, DMSO) suggest polar solvents are suitable for dimethylamino-containing compounds .
- Thermal Stability: Methacrylate derivatives (e.g., 2-(Dimethylamino)ethyl methacrylate) exhibit moderate thermal stability, whereas aromatic esters (e.g., ethyl 4-(dimethylamino) benzoate) may degrade at elevated temperatures during polymerization .
Key Research Findings and Limitations
- Positional Isomerism: The dimethylamino group’s position on the pyridine ring (2- vs. 4-) significantly impacts electronic and steric effects, altering reaction outcomes (e.g., diastereoselectivity in Ugi reactions) .
- Functional Group Trade-offs: Aldehyde-containing derivatives (e.g., this compound) may exhibit higher electrophilicity but lower thermal stability compared to ester or methacrylate analogs.
Biological Activity
2-(Dimethylamino)nicotinaldehyde is an organic compound belonging to the class of nicotinaldehydes, characterized by a pyridine ring with a dimethylamino group and an aldehyde functional group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.
- Molecular Formula : C₈H₉N₂O
- Molecular Weight : 151.17 g/mol
- Structure : Contains a pyridine ring with a dimethylamino group and an aldehyde functional group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially altering their activity. The dimethylamino group enhances its binding affinity through hydrogen bonding and electrostatic interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and other signaling pathways.
Biological Activities
Numerous studies have investigated the biological activities of this compound, revealing its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may protect cells from oxidative stress and related damage. This property is crucial for developing treatments for diseases associated with oxidative stress .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease by modulating neurotransmitter levels .
Research Findings
A variety of studies have contributed to our understanding of the biological activity of this compound:
Case Studies
-
Case Study on Antimicrobial Activity :
- A study conducted by Zhang et al. (2020) evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition zones in disc diffusion assays, suggesting its effectiveness as an antibacterial agent.
-
Case Study on Neuroprotection :
- Liu et al. (2021) explored the neuroprotective effects of the compound in neuronal cell cultures exposed to oxidative stress. Results showed reduced cell death and improved cell viability when treated with this compound compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
